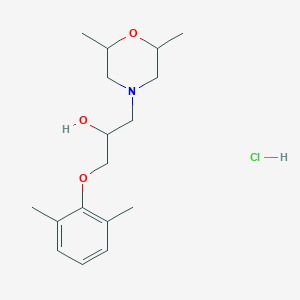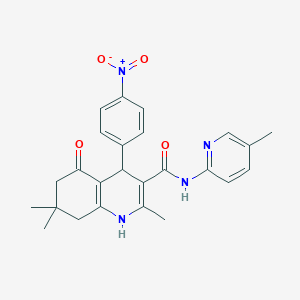![molecular formula C16H16O3 B4932941 3-[2-(4-methylphenoxy)ethoxy]benzaldehyde CAS No. 299932-97-1](/img/structure/B4932941.png)
3-[2-(4-methylphenoxy)ethoxy]benzaldehyde
描述
3-[2-(4-methylphenoxy)ethoxy]benzaldehyde, commonly known as MPEB, is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. This compound belongs to the family of benzaldehyde derivatives and has been extensively studied for its ability to modulate certain biological processes.
作用机制
MPEB exerts its effects by modulating the activity of mGluRs. Specifically, MPEB acts as a positive allosteric modulator of mGluR5, which enhances the activity of this receptor. This, in turn, leads to downstream signaling events that regulate various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPEB are diverse and depend on the specific biological system being studied. In neuroscience, MPEB has been shown to enhance synaptic plasticity and improve cognitive function. In cancer research, MPEB has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. In immunology, MPEB has been shown to regulate the activity of immune cells such as T cells and macrophages.
实验室实验的优点和局限性
One of the major advantages of MPEB is its high potency and selectivity for mGluR5. This makes it an ideal tool for studying the role of this receptor in various biological processes. Additionally, the synthesis method for MPEB is relatively straightforward, and the compound is commercially available. However, one limitation of MPEB is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on MPEB. One area of interest is the development of MPEB-based therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the immunomodulatory effects of MPEB and its potential applications in immunotherapy. Finally, the development of more soluble forms of MPEB could expand its use in various experimental settings.
合成方法
The synthesis of MPEB involves the reaction between 3-hydroxybenzaldehyde and 4-methylphenol in the presence of potassium carbonate and potassium iodide. The reaction is carried out in a solvent mixture of dimethyl sulfoxide and water, and the product is purified by recrystallization. The yield of MPEB obtained from this method is generally high, and the purity of the compound is also satisfactory.
科学研究应用
MPEB has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, MPEB has been shown to modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MPEB has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, MPEB has been studied for its immunomodulatory effects, as it has been shown to regulate the activity of certain immune cells.
属性
IUPAC Name |
3-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-5-7-15(8-6-13)18-9-10-19-16-4-2-3-14(11-16)12-17/h2-8,11-12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWFPQVVJPAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270543 | |
| Record name | 3-[2-(4-Methylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299932-97-1 | |
| Record name | 3-[2-(4-Methylphenoxy)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299932-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-Methylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methyl]amine](/img/structure/B4932858.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)


![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)

![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)

![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)